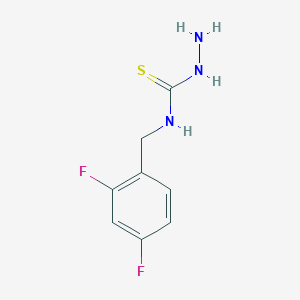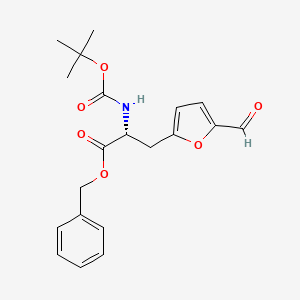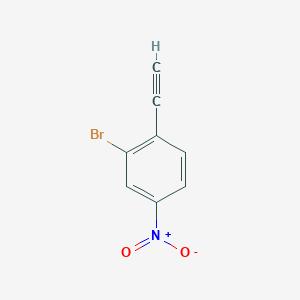
2-Bromo-4-nitrophenylacetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-nitrophenylacetylene is an organic compound characterized by the presence of both bromine and nitro functional groups attached to a phenylacetylene backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenylacetylene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For this compound, the reaction involves 2-bromo-4-nitroiodobenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. The reaction conditions typically involve:
Catalyst: Palladium (Pd) complexes
Co-catalyst: Copper (Cu) salts
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to moderate heating (25-80°C)
化学反応の分析
Types of Reactions: 2-Bromo-4-nitrophenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF, and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol as a solvent.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Major Products:
Substitution: 2-Amino-4-nitrophenylacetylene, 2-Thio-4-nitrophenylacetylene
Reduction: 2-Bromo-4-aminophenylacetylene
Oxidation: 2-Bromo-4-nitrobenzaldehyde, 2-Bromo-4-nitrobenzoic acid
科学的研究の応用
2-Bromo-4-nitrophenylacetylene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
作用機序
The mechanism of action of 2-Bromo-4-nitrophenylacetylene is largely dependent on its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds.
Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.
Alkyne Moiety: Provides a site for addition reactions, enabling the formation of various derivatives.
The molecular targets and pathways involved in its biological activity are not extensively documented, but its reactivity suggests potential interactions with nucleophilic sites in biological molecules .
類似化合物との比較
2-Bromo-4-nitrotoluene: Similar in structure but lacks the alkyne moiety, limiting its reactivity in certain types of reactions.
4-Bromo-2-nitrophenylacetylene: Positional isomer with different reactivity due to the placement of functional groups.
2-Bromo-4-nitrobenzaldehyde: Contains an aldehyde group instead of an alkyne, leading to different chemical behavior.
Uniqueness: 2-Bromo-4-nitrophenylacetylene is unique due to the combination of bromine, nitro, and alkyne functional groups, which provide a versatile platform for various chemical transformations and applications in multiple fields .
特性
分子式 |
C8H4BrNO2 |
|---|---|
分子量 |
226.03 g/mol |
IUPAC名 |
2-bromo-1-ethynyl-4-nitrobenzene |
InChI |
InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H |
InChIキー |
ZCKDIJFZESCGFE-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


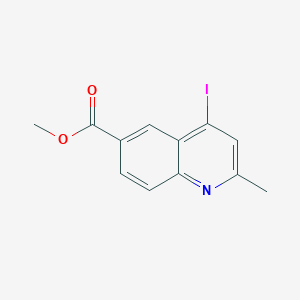
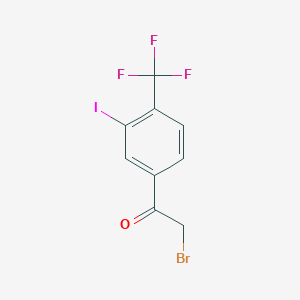
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
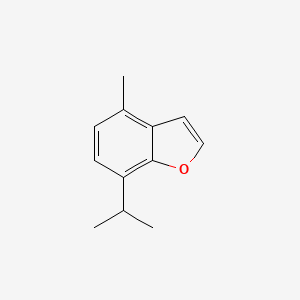
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
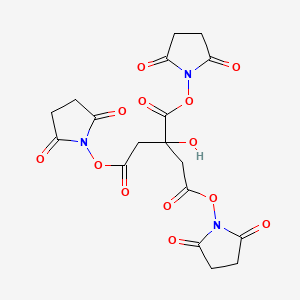

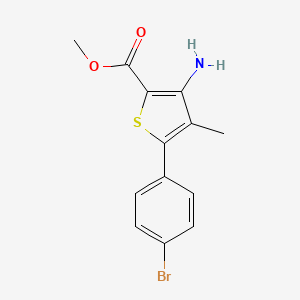
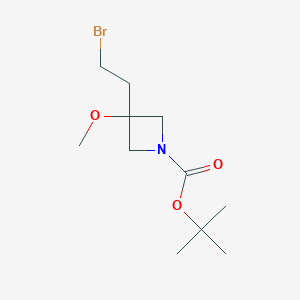
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)

